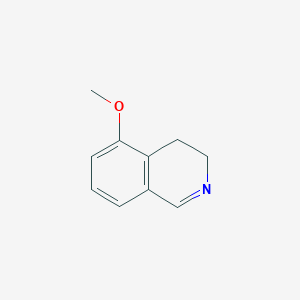

5-Methoxy-3,4-dihydroisoquinoline

Übersicht

Beschreibung

5-Methoxy-3,4-dihydroisoquinoline is a derivative of 3,4-dihydroisoquinoline . It is also known as 3,4-Dihydro-5-methoxyisoquinoline . It has been evaluated for its anticonvulsant activity .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline derivatives involves various strategies including the intramolecular cyclization of carbamate/urea/thiourea/isocyanate/azidoamide, carbonylation/carbomylation/carbonyl insertion, metal-catalyzed protocols by C−H activation by directing group, metal-free domino procedures, and oxidations of isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using IR, 1 H-NMR, 13 C-NMR, and mass spectral data .Chemical Reactions Analysis

3,4-Dihydroisoquinolines can undergo various chemical reactions. For instance, they can be used as reactants to synthesize 5,6-Dihydro-8 H -isoquino [1,2- b ]quinazolin-8-one by decarboxylative cyclization reaction with isatoic anhydride using tetrabutylammonium iodide (TBAI) . They can also undergo chiral phosphoric acid-catalyzed enantioselective phosphinylation with diarylphosphine oxides .Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydroisoquinoline, a related compound, include a molecular weight of 131.17 g/mol, XLogP3-AA of 1.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 0, Exact Mass of 131.073499291 g/mol, Monoisotopic Mass of 131.073499291 g/mol, Topological Polar Surface Area of 12.4 Ų, Heavy Atom Count of 10, and Formal Charge of 0 .Wissenschaftliche Forschungsanwendungen

Tubulin Polymerization Inhibitors

5-Methoxy-3,4-dihydroisoquinoline derivatives have been found to be potent tubulin polymerization inhibitors. A study by Wang et al. (2014) showed that these compounds, specifically 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibit high cytotoxic activity and effectively inhibit tubulin assembly, suggesting their potential as antitumor agents (Wang et al., 2014).

Synthesis of Isoquinoline Derivatives

Chen Zhan-guo (2008) investigated a new method for synthesizing 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. This synthesis involves a multi-step process, including allyl etherification and Claisen rearrangement, leading to higher yields of the isoquinoline derivative (Chen Zhan-guo, 2008).

Imaging of Poly(ADP-ribose) Synthetase

Miyake et al. (2000) synthesized 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone as a potential tracer for imaging excessive activation of poly(ADP-ribose) synthetase using positron emission tomography. This compound is a potent inhibitor of the synthetase, making it useful in imaging studies (Miyake et al., 2000).

Differentiation of Isomeric Isoquinolines

Waigh (1980) demonstrated that different isomeric 1,2-dihydroisoquinolin-4(3H)-ones can be differentiated based on their proton magnetic resonance spectra. This study highlights the importance of subtle structural differences in isomeric compounds, which can be crucial for chemical identification and analysis (Waigh, 1980).

Corrosion Inhibition

A study by Khan et al. (2017) explored the use of quinazoline Schiff base compounds, including methoxy-substituted dihydroquinolines, as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds showed an average efficiency of 92% at certain concentrations, indicating their effectiveness in protecting metals against corrosion (Khan et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their anticonvulsant activity . The compound may interact with the benzodiazepine (BZD)-binding site of the γ-aminobutyric acid A (GABA A) receptor .

Mode of Action

It is suggested that the compound might bind to the bzd receptors, which are part of the gaba a receptor . This interaction could potentially alter the receptor’s function, leading to changes in neuronal excitability.

Biochemical Pathways

The compound’s potential interaction with the gaba a receptor suggests it may influence gabaergic neurotransmission . This could affect various downstream effects, including neuronal excitability and transmission of nerve signals.

Pharmacokinetics

The introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability , which could potentially enhance the bioavailability of 5-Methoxy-3,4-dihydroisoquinoline.

Result of Action

Similar compounds have shown significant anticonvulsant activity in maximal electroshock (mes) tests . This suggests that this compound might have potential therapeutic effects in the management of convulsive disorders.

Action Environment

The co-modulated electronic environment for ni(ii)/ni(iii) redox-looping in coni-ldh has been shown to boost the selectivity of 3,4-dihydroisoquinoline for the indirect electrooxidation process of thiq . This suggests that the electronic environment could potentially influence the action of this compound.

Biochemische Analyse

Biochemical Properties

5-Methoxy-3,4-dihydroisoquinoline is involved in biochemical reactions that are crucial for its biological and pharmacological properties . This is because the substituent prevents oxidation of the unsubstituted 3-position

Cellular Effects

Similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of 3,4-dihydroisoquinoline for the indirect electrooxidation process of THIQ .

Temporal Effects in Laboratory Settings

In a typical synthesis procedure, the reaction mixture was warmed to 80 °C for 12 hours .

Dosage Effects in Animal Models

Similar compounds, such as 9- (exyloxy)-5,6-dihydro- [1,2,4]triazolo [3,4- a ]isoquinolin-3 (2 H )-one ( 9a), showed significant anticonvulsant activity in MES tests with an ED 50 value of 63.31 mg/kg .

Metabolic Pathways

It is known that the Bischler-Napieralski Reaction allows the synthesis of 3,4-dihydroisoquinolines from the β-ethylamides of electron-rich arenes using condensation reagents such as P 2 O 5, POCl 3 or ZnCl 2 .

Transport and Distribution

Similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Subcellular Localization

The development of the σ 2 selective fluorescent probes has proven to be useful for studying subcellular localization and biological functions of the σ 2 receptor .

Eigenschaften

IUPAC Name |

5-methoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUXVCRBLRRQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

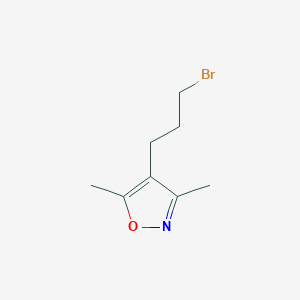

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

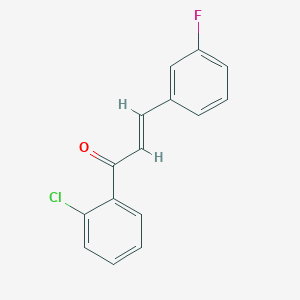

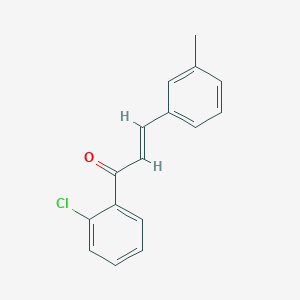

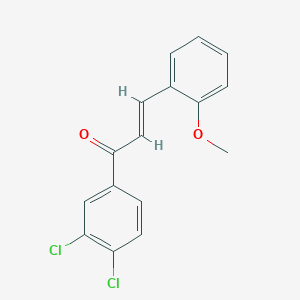

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B3099902.png)

![Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B3099907.png)